molecular formula C26H36N4OS B2674207 N-{[4-(2-ethyl-6-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476442-94-1

N-{[4-(2-ethyl-6-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2674207
CAS No.: 476442-94-1
M. Wt: 452.66
InChI Key: XNPQASQYXLKRJE-UHFFFAOYSA-N
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Description

N-{[4-(2-ethyl-6-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (CAS 476442-94-1) is a specialized chemical compound offered for research and development purposes. This substance features a unique molecular architecture that integrates a rigid, three-dimensional adamantane core with a 1,2,4-triazole heterocycle, a structure known to have significant pharmacological implications . The molecular formula is C26H36N4OS, and it has a molecular weight of 452.66 g/mol . The compound's structure consists of three key regions: the adamantane moiety, which provides exceptional stability and rigidity; the 1,2,4-triazole ring, a nitrogen-rich heterocycle that can participate in various chemical interactions; and functional substituents including a 2-ethyl-6-methylphenyl group and an isopropylsulfanyl chain, which fine-tune the compound's electronic and steric properties . Compounds containing the 1,2,4-triazole scaffold are of high interest in medicinal chemistry and are actively investigated for their potential role in addressing neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . Furthermore, small molecules with triazole and adamantane components are being explored in advanced research areas, including as regulators of mitochondrial function, which is a key pathway in cellular health and disease . The prefix "N-{" and the presence of specific salts, esters, or hydrates can describe variants that are also eligible for specific regulatory treatment, such as duty-free status for pharmaceutical research in certain jurisdictions, highlighting its recognized role in drug development . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound for investigating new therapeutic molecules, studying heterocyclic chemistry, and exploring mechanisms of action in various biological systems.

Properties

IUPAC Name

N-[[4-(2-ethyl-6-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4OS/c1-5-21-8-6-7-17(4)23(21)30-22(28-29-25(30)32-16(2)3)15-27-24(31)26-12-18-9-19(13-26)11-20(10-18)14-26/h6-8,16,18-20H,5,9-15H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPQASQYXLKRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=C2SC(C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(2-ethyl-6-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring, an adamantane moiety, and a carboxamide group. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H24N6OS
Molecular Weight368.48 g/mol
IUPAC NameThis compound
SMILESCCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring through condensation reactions and subsequent modifications to introduce the adamantane and carboxamide functionalities. Recent methodologies have focused on optimizing yields and purity through various catalytic processes.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. For instance, compounds with similar triazole structures have been shown to inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli . The specific compound discussed here has been evaluated for its efficacy against a range of microorganisms.

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the triazole moiety have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values indicating significant activity . The specific compound's structure suggests it may also possess similar properties due to the presence of electron-withdrawing groups that enhance its reactivity towards cancer cells.

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes through multiple mechanisms:

  • Inhibition of enzyme activity : Triazole compounds often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Induction of apoptosis : Some studies suggest that triazole derivatives can trigger programmed cell death in cancer cells, contributing to their anticancer effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that certain modifications significantly increased potency against resistant strains.
  • Cytotoxicity Assays : In vitro assays conducted on different cancer cell lines revealed that modifications in the side chains of triazole derivatives can enhance cytotoxicity. The compound under discussion may exhibit similar trends based on structural analysis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional uniqueness lies in its combination of a triazole core, aryl substituents, and adamantane-based carboxamide. Below is a systematic comparison with analogous compounds, emphasizing substituent effects on bioactivity and physicochemical properties.

Table 1: Comparison of Key Structural Features and Bioactivities

Compound Class/Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound 1,2,4-Triazole 2-ethyl-6-methylphenyl, propan-2-ylsulfanyl, adamantane-carboxamide Hypothesized antiviral/antimicrobial (inferred)
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles 1,2,4-Triazole-Thiadiazole Varied aryl, nitro, alkyl groups Antiviral (e.g., cucumber mosaic virus inhibition) [5]
Nitroimidazole Derivatives Imidazole Nitro group, aryl/heteroaryl substituents Antimycobacterial (inactive in some cases) [3]
Nitrofuryl Derivatives Furan Nitrofuryl, nitro groups Antimycobacterial (active) [3]

Substituent-Driven Activity Trends

  • Adamantane further amplifies lipophilicity, a trait critical for blood-brain barrier penetration in CNS-targeting drugs.
  • Sulfur-Containing Moieties : The propan-2-ylsulfanyl group may improve metabolic stability compared to thiol (-SH) groups, which are prone to oxidation. This aligns with studies showing that sulfur-based substituents modulate pharmacokinetics in triazole derivatives .
  • Nitro vs. Non-Nitro Groups: Unlike nitroimidazoles (often inactive against mycobacteria) , the absence of a nitro group in the target compound may reduce toxicity risks while retaining activity through alternative mechanisms (e.g., adamantane-mediated enzyme inhibition).

Physicochemical and Computational Comparisons

  • LogP and Solubility : Adamantane’s high LogP (~4.2) likely increases the compound’s hydrophobicity compared to nitroimidazoles (LogP ~1.5–2.5) . This could favor tissue penetration but limit aqueous solubility.
  • Similarity Metrics : Molecular fingerprinting (e.g., Tanimoto coefficient) would classify this compound as moderately similar to triazolo-thiadiazoles (structural core alignment) but distinct from nitroheterocycles due to adamantane’s unique topology .

Research Findings and Implications

  • Antiviral Potential: Triazolo-thiadiazoles with aryl substitutions exhibit antiviral activity (e.g., 50–60% inhibition of cucumber mosaic virus at 500 μg/mL) . The target compound’s adamantane group may enhance virucidal effects by disrupting viral envelopes or inhibiting fusion proteins.
  • Antimicrobial Hypotheses : Nitro-substituted analogs show variable antimycobacterial activity, but adamantane’s rigidity could mimic natural substrates of mycobacterial enzymes (e.g., sterol-modifying proteins), warranting targeted assays .
  • Structural Insights : SHELX-refined crystallographic data for similar triazoles reveal planar triazole cores with substituent-dependent torsional angles, suggesting conformational flexibility that could optimize target binding .

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